1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18802953
Molecular Formula: C10H8Br2F2O2
Molecular Weight: 357.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8Br2F2O2 |
|---|---|
| Molecular Weight | 357.97 g/mol |
| IUPAC Name | 1-bromo-3-[2-bromo-6-(difluoromethoxy)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H8Br2F2O2/c11-5-6(15)4-7-8(12)2-1-3-9(7)16-10(13)14/h1-3,10H,4-5H2 |
| Standard InChI Key | NAAHYHMTUIHLMU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)CC(=O)CBr)OC(F)F |
Introduction
1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one is a complex organic compound characterized by its unique molecular structure, which includes bromine and difluoromethoxy groups. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its molecular formula is not explicitly listed in the available sources, but it has a molecular weight of approximately 357.97 g/mol .
Synthesis and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one typically involves several steps, including the bromination of precursor compounds. The reaction conditions, such as temperature, solvent choice, and catalyst presence, are crucial for achieving high yields and purity. Common solvents used include dichloromethane or acetonitrile, while Lewis acids may be employed as catalysts to facilitate the reaction.
Synthesis Overview:
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Solvents: Dichloromethane, acetonitrile
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Catalysts: Lewis acids
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Reaction Conditions: Temperature control, catalyst presence
Chemical Reactions and Applications
This compound can undergo various chemical transformations, including nucleophilic substitution reactions, which make it a versatile intermediate in organic synthesis. Its applications are primarily in the development of more complex molecules for pharmaceutical and agrochemical uses .
Types of Chemical Reactions:
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Nucleophilic Substitution: Highly reactive towards nucleophilic substitution due to the presence of bromine atoms.
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Other Reactions: May involve bases, acids, and transition metal catalysts depending on the desired outcome.
Safety and Handling
1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one is classified as a hazardous substance, requiring careful handling. Safety measures include wearing protective gear and following proper first aid procedures in case of exposure .
Safety Data:
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CAS Number: 1806511-96-5
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Hazards: Classified under EU regulations; requires proper handling and disposal.
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First Aid Measures: Consult a physician in case of exposure; wash off with soap and water if skin contact occurs.
Research Findings and Future Directions
Current research focuses on understanding the compound's potential biological activities and interactions with various targets. Its unique combination of functional groups may enhance its reactivity and biological interactions compared to similar compounds.
Comparison with Similar Compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-1-(4-methoxyphenyl)propan-1-one | Similar structure but lacks fluorine substitution | Less lipophilic than difluoromethoxy variant |
| 4-Difluoromethoxyacetophenone | Contains difluoromethoxy but lacks bromine | May exhibit different reactivity profiles |
| 3-Bromo-4-(difluoromethoxy)phenol | Hydroxy group instead of ketone | Potentially different biological activities |
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